1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2-allylphenoxy group and a 4-benzylpiperazinyl moiety. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-8-21-11-6-7-12-23(21)27-19-22(26)18-25-15-13-24(14-16-25)17-20-9-4-3-5-10-20;;/h2-7,9-12,22,26H,1,8,13-19H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRYYPKLBWWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H26Cl2N2O2
- Molecular Weight : 373.34 g/mol
Structural Features
- Allyl Group : Contributes to the lipophilicity and potential receptor interactions.
- Benzylpiperazine : Known for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways.
Pharmacological Profile
Research indicates that this compound exhibits a variety of biological activities, primarily through its interaction with neurotransmitter receptors. Notably, it has been studied for its effects on:
- Serotonin Receptors : The benzylpiperazine moiety suggests potential activity as a serotonin receptor modulator, which may influence mood and anxiety.
- Dopamine Receptors : Similar structural motifs have been associated with dopaminergic effects, which could have implications in treating neurological disorders.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Antidepressant-like Effects : Animal models have shown that compounds with similar structures can exhibit significant antidepressant-like effects in behavioral tests.
- Anxiolytic Properties : Preliminary studies indicate that this compound may reduce anxiety-related behaviors in rodent models.
In Vivo Studies
Research involving animal models reveals:
- Dose-dependent Effects : Higher doses of the compound resulted in more pronounced behavioral changes, suggesting a clear pharmacological profile.
- Safety and Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety.
Study 1: Antidepressant Activity
A study conducted on mice evaluated the antidepressant effects of various derivatives of piperazine compounds. The results indicated that 1-(2-Allylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride significantly reduced immobility time in the forced swim test, suggesting strong antidepressant activity .
Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of similar piperazine derivatives. The compound showed significant reductions in anxiety-like behaviors in the elevated plus maze test, indicating potential therapeutic applications for anxiety disorders .
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of phenoxy-propanol derivatives with piperazine/piperidine substitutions. Below is a systematic comparison with structurally related analogs:
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Structural Difference : Replaces the benzyl group with a 2-hydroxyethyl substituent on the piperazine ring.
- Receptor Interaction: The polar hydroxyethyl may reduce affinity for lipophilic receptors but enhance hydrogen bonding with hydrophilic targets.
- Applications : Likely prioritized for conditions requiring rapid systemic clearance.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Structural Difference: Substitutes the allylphenoxy group with a 4-adamantylphenoxy moiety and replaces benzyl with methyl on piperazine.
- Impact :
- Applications: Potential use in neurodegenerative disorders requiring sustained CNS exposure.
Nadolol and Its Impurities
- Structural Difference: Nadolol features a naphthalen-1-yloxy group and a tert-butylamino substituent instead of allylphenoxy and benzylpiperazine.
- Impact: Receptor Selectivity: The naphthalenyloxy group in Nadolol enhances beta-1 adrenergic receptor selectivity, while the allylphenoxy in the target compound may favor alternative targets . Salt Form: Both compounds use hydrochloride salts, but the dihydrochloride in the target compound doubles ionic solubility compared to Nadolol’s monohydrochloride.
1-(Aminooxy)-3-(piperidin-1-yl)propan-2-ol Dihydrochloride
- Structural Difference: Replaces piperazine with piperidine and introduces an aminooxy group.
- Impact: Basicity: Piperidine lacks the second nitrogen in piperazine, reducing overall basicity and altering pH-dependent solubility . Reactivity: The aminooxy group may confer nucleophilic properties, increasing susceptibility to oxidative degradation.
1-(2-Allylphenoxy)-3-(4-(benzodioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol Dihydrochloride
- Structural Difference : Substitutes benzyl with a benzodioxolylmethyl group on piperazine.
- Impact :
Data Table: Key Structural and Hypothesized Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
